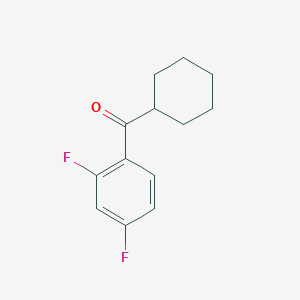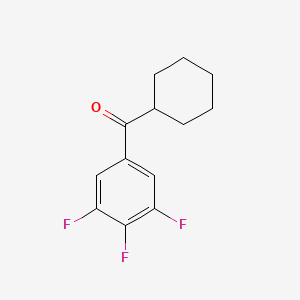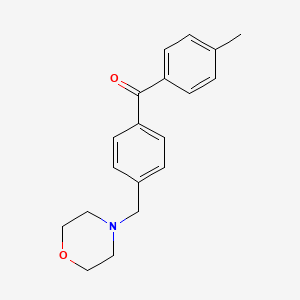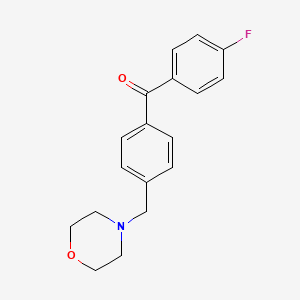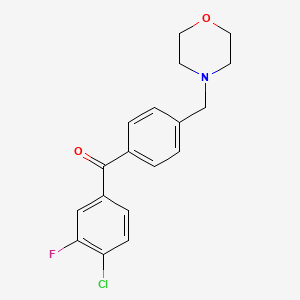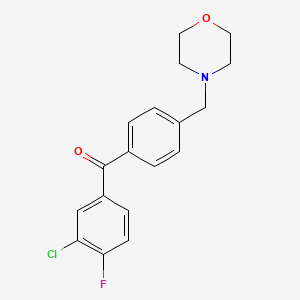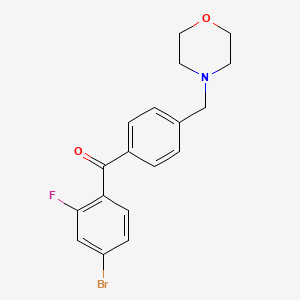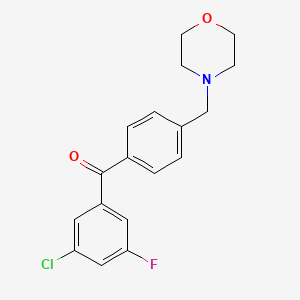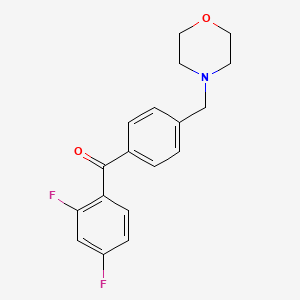
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, also known as TMPTF, is an organic compound with a unique combination of physical and chemical properties. It is a colorless solid with a molecular formula of C10H7F3OS and a molecular weight of 230.24 g/mol. TMPTF is a highly fluorinated compound that has been studied extensively for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a substrate for various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Properties
- A key application of compounds related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using trifluoromethyl-activated bisfluoro monomers, exhibit high molecular weights and outstanding thermal stability. Their solubility in a variety of organic solvents and the ability to form transparent and flexible films make them suitable for optical transparent materials in the visible light spectrum (Liaw et al., 2007).
Optoelectronics and Electrochromic Applications
- Compounds with structural similarity to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone have been utilized in the development of high-contrast electrochromic polymers. These polymers, derived from derivatives of ethylenedioxythiophene, show promising applications in optoelectronics due to their electrochromic properties, exhibiting significant changes in color and transparency upon electrical stimulation (Sankaran & Reynolds, 1997).
Enhancing Emission Properties of Poly(thiophene)s
- The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including compounds structurally related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, has been studied for its effect on optical and photophysical properties. This approach has been used to systematically enhance the solid-state fluorescence of poly(thiophene)s, which is significant for applications in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Hyperbranched Poly(arylene ether)s
- A new trifluoromethyl-activated trifluoro monomer, resembling 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, has been used to synthesize hyperbranched poly(arylene ether)s. These polymers demonstrate excellent thermal stability and high glass transition temperatures, making them suitable for high-performance material applications (Banerjee et al., 2009).
Electrochemical Capacitor Applications
- Derivatives of 3-(phenylthiophene), structurally related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, have been investigated as active materials for electrochemical capacitor applications. Their electroactive polymers demonstrate promising performance in energy storage devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Eigenschaften
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWFGWYDQBSID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644351 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898780-63-7 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



